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Compound of Interest

Compound Name: 5-ethylquinolin-8-ol

Cat. No.: B3351780 Get Quote

A comprehensive analysis of its NMR, IR, and UV-Vis spectral properties.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, no

publicly available experimental spectroscopic data (NMR, IR, UV-Vis) for 5-ethylquinolin-8-ol
could be located. This technical guide has been prepared using the well-characterized and

structurally related parent compound, 8-hydroxyquinoline, as a representative example to

illustrate the requested data presentation, experimental protocols, and visualization. All data

presented herein pertains to 8-hydroxyquinoline.

Introduction
8-Hydroxyquinoline and its derivatives are a significant class of heterocyclic compounds with a

broad spectrum of applications in medicinal chemistry, analytical chemistry, and materials

science. Their biological activities, including antimicrobial, anticancer, and neuroprotective

effects, are often linked to their ability to chelate metal ions. The spectroscopic characterization

of these compounds is fundamental to understanding their structure, purity, and electronic

properties, which in turn dictates their functional behavior. This guide provides a detailed

overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-

Vis) spectroscopic data for 8-hydroxyquinoline.

Spectroscopic Data Summary
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The following tables summarize the key quantitative spectroscopic data for 8-hydroxyquinoline.

¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts for 8-Hydroxyquinoline

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.74 dd 4.2, 1.6

H-3 7.42 dd 8.2, 4.2

H-4 8.13 dd 8.2, 1.6

H-5 7.20 d 7.8

H-6 7.40 t 7.8

H-7 7.08 d 7.8

OH 9.7 (broad s) s -

Solvent: DMSO-d₆

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts for 8-Hydroxyquinoline
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Carbon Chemical Shift (δ, ppm)

C-2 148.2

C-3 121.7

C-4 136.2

C-4a 128.0

C-5 117.8

C-6 129.0

C-7 111.3

C-8 153.5

C-8a 138.9

Solvent: DMSO-d₆

IR Spectroscopic Data
Table 3: Key IR Absorption Bands for 8-Hydroxyquinoline

Wavenumber (cm⁻¹) Intensity Assignment

3400-3000 (broad) Strong
O-H stretch (intramolecular

hydrogen bonding)

3050 Medium Aromatic C-H stretch

1580, 1500, 1470 Strong
C=C and C=N aromatic ring

stretching

1280 Strong C-O stretch (phenolic)

820, 780, 740 Strong C-H out-of-plane bending

Sample preparation: KBr pellet
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UV-Vis Spectroscopic Data
Table 4: UV-Vis Absorption Maxima for 8-Hydroxyquinoline

Wavelength (λmax, nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Transition

~242 ~35,000 π → π

~300 ~2,500 π → π

~310 ~2,300 n → π*

Solvent: Ethanol

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with

a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of 8-hydroxyquinoline is dissolved in 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16

Spectral Width: 16 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 1 second
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¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Number of Scans: 1024

Spectral Width: 240 ppm

Acquisition Time: 1.5 seconds

Relaxation Delay: 2 seconds

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).

Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and

39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a

universal attenuated total reflectance (uATR) accessory or a pellet press.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 8-hydroxyquinoline is ground with ~100 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained.

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

A background spectrum of the empty sample compartment (or the KBr pellet holder) is

recorded.

The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum

is recorded.
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Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A Shimadzu UV-2600 spectrophotometer (or equivalent) with a dual-beam

setup.

Sample Preparation:

A stock solution of 8-hydroxyquinoline is prepared by accurately weighing a small amount

of the compound and dissolving it in a known volume of spectroscopic grade ethanol to

achieve a concentration of approximately 1x10⁻³ M.

The stock solution is then serially diluted with ethanol to obtain a final concentration in the

range of 1x10⁻⁵ to 1x10⁻⁴ M, ensuring that the absorbance values fall within the linear

range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

A pair of matched quartz cuvettes (1 cm path length) are used. One is filled with the

solvent (ethanol) to serve as the blank, and the other is filled with the sample solution.

The instrument is zeroed with the blank cuvette.

The absorption spectrum of the sample is recorded over a wavelength range of 200-600

nm.

The wavelengths of maximum absorbance (λmax) are identified.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 8-hydroxyquinoline.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Technical Guide on the Spectroscopic Data of 8-
Hydroxyquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3351780#spectroscopic-data-nmr-ir-uv-vis-of-5-
ethylquinolin-8-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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